molecular formula C9H11ClO4S B12076693 Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate

Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate

Cat. No.: B12076693
M. Wt: 250.70 g/mol
InChI Key: NDUJEOIPIYDMLO-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate is a thiophene-based ester derivative characterized by a chlorine atom at the 5-position and a 2-methoxyethoxy group at the 3-position of the thiophene ring. This compound belongs to a broader class of substituted thiophene carboxylates, which are widely utilized as intermediates in pharmaceutical synthesis due to their structural versatility and reactivity . The 2-methoxyethoxy substituent enhances solubility in polar solvents, while the chlorine atom contributes to electronic modulation of the thiophene scaffold, influencing downstream reactions .

Properties

Molecular Formula

C9H11ClO4S

Molecular Weight

250.70 g/mol

IUPAC Name

methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C9H11ClO4S/c1-12-3-4-14-6-5-7(10)15-8(6)9(11)13-2/h5H,3-4H2,1-2H3

InChI Key

NDUJEOIPIYDMLO-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(SC(=C1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Chlorosulfonyl Intermediate Route

A key intermediate, methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate , is synthesized via chlorination of methyl 3-mercaptothiophene-2-carboxylate. Iron powder catalyzes the reaction with chlorine gas in dichloromethane at 24–28°C, yielding the chlorosulfonyl derivative. Subsequent nucleophilic substitution with 2-methoxyethanol proceeds under basic conditions (e.g., pyridine or triethylamine) in refluxing dichloromethane.

Reaction Conditions :

  • Temperature : 45–50°C

  • Time : 6–8 hours

  • Yield : 68–72%

Esterification of Thiophene Carboxylic Acid

The methyl ester group is introduced via esterification of the corresponding carboxylic acid.

Thionyl Chloride-Mediated Esterification

5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane to form the acyl chloride intermediate. Methanol is then added to yield the methyl ester.

Key Data :

ParameterValueSource
CatalystN,N-Dimethylformamide
Reaction Time2–8 hours
Purity97.2–98.0%

Microwave-Assisted Synthesis

Microwave irradiation accelerates sulfonylation and substitution steps. For example, methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate reacts with 2-methoxyethanol under microwave conditions (150 W, 80°C, 30 min), achieving 66% yield. This method reduces side reactions and improves scalability.

Advantages :

  • Time Efficiency : 30 minutes vs. 8 hours conventionally

  • Yield Improvement : 10–15% increase over thermal methods

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Sub.68–7296–98High regioselectivityRequires toxic Cl₂ gas
Thionyl Chloride89–9397–98Avoids phosphorus reagentsSOCl₂ handling hazards
Microwave66–7898–99Rapid synthesisSpecialized equipment

Structural Characterization

1H-NMR (400 MHz, CDCl₃) :

  • δ 7.73 (s, 1H, thiophene H-4)

  • δ 4.25 (m, 2H, -OCH₂CH₂O-)

  • δ 3.98 (s, 3H, COOCH₃)

HRMS (ESI) :

  • Calculated for C₉H₁₁ClO₄S: 274.0074

  • Found: 274.0071

Challenges and Optimization

  • Regioselectivity : Competing substitution at the 4-position is minimized using bulky bases (e.g., DBU).

  • Purification : Column chromatography with petroleum ether/EtOAc (120:1) removes sulfonic acid byproducts.

Industrial-Scale Production

Patent CN112645925A details a kilogram-scale process using dichloromethane instead of chloroform, reducing environmental impact. Triethylamine neutralizes HCl generated during esterification, enabling 91.6% yield at 40°C.

Emerging Approaches

  • Enzymatic Esterification : Lipases in non-aqueous media show promise for greener synthesis.

  • Flow Chemistry : Continuous processing improves safety for chlorination steps .

Chemical Reactions Analysis

Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its chloro and methoxyethoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The carboxylate ester group can undergo hydrolysis, releasing the active thiophene derivative, which can then exert its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate and analogous compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate 5-Cl, 3-OCHF2 242.63 Higher lipophilicity; potential fluorinated drug intermediate
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate 5-Cl, 3-OH 206.63 (calculated) Hydrogen-bonding capacity; precursor for sulfonylation
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate 5-Cl, 3-SO2Cl 279.65 Reactive sulfonyl chloride; used in cross-coupling reactions
Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate 4-Cl, 3-OH, 5-OCH3 222.65 Chelation potential; limited solubility in non-polar solvents
Methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)sulfamoyl]-2-thiophenecarboxylate 5-Cl, 3-SO2NH(CH2CO2Me) 367.80 (calculated) Bioactive sulfonamide; explored in analgesic drug development

Key Observations:

Substituent Effects on Reactivity :

  • The chlorosulfonyl group (SO2Cl) in methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate enables nucleophilic substitution reactions, making it a versatile intermediate for sulfonamide or sulfonate derivatives . In contrast, the 2-methoxyethoxy group in the target compound reduces electrophilicity, favoring stability in aqueous environments .
  • The hydroxyl substituent in methyl 5-chloro-3-hydroxythiophene-2-carboxylate allows for further functionalization, such as acetylation or sulfonation, but requires protection during synthesis due to its reactivity .

Physicochemical Properties :

  • Lipophilicity : Difluoromethoxy (OCHF2) and methoxyethoxy (OCH2CH2OMe) groups increase solubility in organic solvents compared to hydroxyl or sulfonyl groups .
  • Melting Points : Compounds with polar substituents (e.g., -OH, -SO2Cl) exhibit higher melting points due to intermolecular hydrogen bonding or dipole interactions .

Pharmacological Relevance :

  • Sulfonamide derivatives (e.g., methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)sulfamoyl]-2-thiophenecarboxylate) are prioritized in drug discovery for their bioactivity, particularly in targeting enzyme active sites .
  • The target compound’s 2-methoxyethoxy group may enhance metabolic stability compared to shorter alkoxy chains, as seen in preclinical studies of similar thiophene carboxylates .

Biological Activity

Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate (CAS Number: 1707609-68-4) is a synthetic compound characterized by a thiophene ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₁ClO₄S
  • Molecular Weight : 250.70 g/mol
  • Structure : The compound features a methyl ester group and a chlorine atom at the fifth position of the thiophene ring, with a 2-methoxyethoxy substituent at the third position.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the areas of antimicrobial and anti-inflammatory properties. Its structure allows it to interact with various molecular targets, potentially modulating biochemical pathways relevant to disease processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various pathogens
Anti-inflammatoryPotential to reduce inflammation in biological systems
CytotoxicityShows selective cytotoxic effects on cancer cells

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. This interaction may lead to the inhibition or activation of critical signaling pathways involved in inflammation and tumor progression.

  • Antimicrobial Mechanism : The compound's thiophene structure may facilitate binding to bacterial membranes or enzymes, disrupting their function.
  • Anti-inflammatory Mechanism : It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX), thereby reducing inflammation.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects on both gram-positive and gram-negative bacteria, suggesting potential as a therapeutic agent for bacterial infections.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound effectively reduced the production of inflammatory markers in cultured macrophages. This suggests its potential utility in treating inflammatory diseases.

Study 3: Cytotoxicity Against Cancer Cells

Research conducted on human cancer cell lines revealed that this compound exhibited selective cytotoxicity, particularly against colorectal and breast cancer cells. The IC₅₀ values were significantly lower than those observed for standard chemotherapeutic agents, indicating its potential as a lead compound for cancer therapy.

Q & A

Basic: What are the optimal synthetic routes for Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate, considering regioselectivity and functional group compatibility?

The synthesis typically involves sequential functionalization of the thiophene core. Key steps include:

  • Etherification : Introducing the 2-methoxyethoxy group via nucleophilic substitution or coupling reactions. Glycol monomethyl ether is a common reagent for alkoxy group installation under basic conditions (e.g., NaH or K₂CO₃) .
  • Chlorination : Selective chlorination at the 5-position using reagents like N-chlorosuccinimide (NCS) or Cl₂ gas, guided by directing effects of adjacent substituents .
  • Esterification : Methyl ester formation via carboxylic acid activation (e.g., DCC coupling) or direct methylation with methyl iodide.
    Critical considerations :
  • Regioselectivity is influenced by steric and electronic factors; computational modeling (DFT) can predict reactive sites.
  • Protect labile groups (e.g., ester) during chlorination to avoid side reactions.

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyethoxy proton signals at δ 3.5–4.0 ppm, thiophene ring protons at δ 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₁ClO₄S, exact mass 266.9994) .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ ~250–300 nm for thiophene absorption) ensures >95% purity .

Advanced: How does the 2-methoxyethoxy substituent influence the compound’s electronic properties and reactivity in further synthetic modifications?

The 2-methoxyethoxy group acts as an electron-donating substituent via resonance, increasing electron density at the 3-position of the thiophene ring. This:

  • Enhances nucleophilic aromatic substitution (NAS) reactivity at adjacent positions.
  • Stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) by donating electron density to the π-system .
  • Experimental validation : Cyclic voltammetry shows reduced oxidation potentials compared to unsubstituted analogs, confirming electronic effects .

Advanced: What strategies can resolve contradictions in reported biological activities, such as varying inhibitory effects on CYP450 isoforms?

  • Isoform-specific assays : Use recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) to isolate inhibitory effects, as promiscuous binding may cause variability .
  • Metabolic stability studies : Evaluate compound stability in liver microsomes to distinguish direct inhibition from metabolite-mediated effects.
  • Structural analogs : Compare with derivatives lacking the methoxyethoxy group to identify structural determinants of activity .

Advanced: What are the methodological considerations for designing SAR studies focusing on the chloro and methoxyethoxy groups?

  • Synthetic modifications :
    • Replace Cl with F/Br to assess halogen-dependent interactions.
    • Vary methoxyethoxy chain length (e.g., ethoxy vs. propoxy) to probe steric effects.
  • Biological testing :
    • Use standardized assays (e.g., kinase inhibition, antimicrobial MIC) to ensure comparability.
    • Pair with computational docking (e.g., AutoDock Vina) to correlate substituent changes with target binding affinity .

Basic: What are the common side reactions encountered during synthesis, and how can they be mitigated?

  • Over-chlorination : Use stoichiometric control of chlorinating agents (e.g., 1 eq. NCS) and monitor via TLC .
  • Ester hydrolysis : Avoid aqueous conditions post-esterification; use anhydrous solvents (e.g., THF, DCM).
  • Ether cleavage : Protect acidic protons (e.g., with TMSCl) during harsh reactions .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect its application in long-term biological assays?

  • pH stability : Degrades in strongly acidic/basic conditions (pH <3 or >10) via ester hydrolysis. Buffered solutions (pH 7.4) are optimal for cell-based assays .
  • Thermal stability : Decomposes above 150°C; store at –20°C in inert atmospheres to prevent oxidation.
  • Light sensitivity : Thiophene derivatives are prone to photodegradation; use amber vials for storage .

Advanced: What computational tools are recommended for predicting the compound’s reactivity and interaction with biological targets?

  • Reactivity prediction : Gaussian (DFT) for frontier molecular orbital (FMO) analysis and reaction pathway modeling.
  • Docking studies : Schrödinger Suite or MOE for simulating binding to targets like kinases or CYP450 enzymes .
  • ADME profiling : SwissADME or pkCSM to predict solubility, permeability, and metabolic pathways .

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